2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol
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Overview
Description
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C12H17NO2. This compound features a benzofuran moiety, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of the benzofuran structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Amination: The benzofuran intermediate is then subjected to amination reactions to introduce the amino group.
Addition of the Propanol Group: The final step involves the addition of the propanol group to the amino-benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
Oxidation Products: Ketones, oxides
Reduction Products: Alcohols, amines
Substitution Products: Halides, alkyl derivatives
Scientific Research Applications
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.
2-Benzofuranyl methyl ketone: A benzofuran compound with a ketone functional group.
Uniqueness
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol is unique due to its specific combination of the benzofuran ring, amino group, and propanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-9(8-14)13-7-10-2-3-12-11(6-10)4-5-15-12/h2-3,6,9,13-14H,4-5,7-8H2,1H3 |
InChI Key |
ZPBWOKDMTZENQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
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